REACTION_CXSMILES
|
ClC1C=C(Cl)C=CC=1COC1C=CC([N+]([O-])=O)=CC=1N1C=CN=C1.[Sn](Cl)Cl.Cl.N1(C2C=C(C=CC=2OC)N)C=CN=C1.[Cl:43][C:44]1[CH:45]=[CH:46][C:47]([O:55]C)=[C:48]([N:50]2[CH:54]=[CH:53][N:52]=[CH:51]2)[CH:49]=1>CCOCC>[Cl:43][C:44]1[CH:45]=[CH:46][C:47]([OH:55])=[C:48]([N:50]2[CH:54]=[CH:53][N:52]=[CH:51]2)[CH:49]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(COC2=C(C=C(C=C2)[N+](=O)[O-])N2C=NC=C2)C=CC(=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
830 mg
|
Type
|
reactant
|
Smiles
|
N1(C=NC=C1)C=1C=C(N)C=CC1OC
|
Name
|
|
Quantity
|
610 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C1)N1C=NC=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by heating for 5 minutes with 3.75 g
|
Duration
|
5 min
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=C1)O)N1C=NC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |